3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide
CAS No.: 895475-24-8
Cat. No.: VC4780093
Molecular Formula: C19H17ClN2O2S2
Molecular Weight: 404.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895475-24-8 |
|---|---|
| Molecular Formula | C19H17ClN2O2S2 |
| Molecular Weight | 404.93 |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C19H17ClN2O2S2/c1-24-15-6-2-13(3-7-15)17-12-26-19(21-17)22-18(23)10-11-25-16-8-4-14(20)5-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
| Standard InChI Key | FBCNTVGRRGKFJN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring substituted at the 2-position with a propanamide group and at the 4-position with a 4-methoxyphenyl moiety. The propanamide chain is further modified with a 4-chlorophenylthio group, conferring distinct electronic and steric properties. The IUPAC name, 3-(4-chlorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide, reflects this arrangement.
Structural Representation
-
Molecular Formula: C₁₉H₁₇ClN₂O₂S₂
-
Molecular Weight: 404.93 g/mol
-
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
-
InChI Key: FBCNTVGRRGKFJN-UHFFFAOYSA-N
The thiazole core’s electron-rich nature facilitates π-π interactions with biological targets, while the 4-methoxyphenyl group enhances lipid solubility, improving membrane permeability.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coeff.) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The chlorophenylthio group contributes to moderate hydrophobicity (LogP = 3.8), favoring passive diffusion across cellular membranes.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Thiazole Ring Formation: Condensation of 4-methoxyphenylacetothioamide with α-bromoketones yields 4-(4-methoxyphenyl)thiazol-2-amine.
-
Propanamide Chain Introduction: Reaction with 3-bromopropanoyl chloride in dichloromethane (DCM) under nitrogen affords N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide.
-
Thioetherification: Treatment with 4-chlorothiophenol and potassium carbonate in dimethylformamide (DMF) installs the chlorophenylthio group .
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol yields >95% purity. Structural confirmation employs:
-
¹H/¹³C NMR: Resonances at δ 7.8 ppm (thiazole C-H), δ 3.8 ppm (methoxy OCH₃).
-
HRMS: m/z 405.04 [M+H]⁺.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The chlorophenylthio group disrupts microbial cell wall biosynthesis, while the methoxyphenyl moiety enhances target binding.
Anticancer Effects
Against MCF-7 breast cancer cells:
-
IC₅₀: 8.7 µM (vs. 25.3 µM for cisplatin)
-
Apoptosis Induction: 42% at 10 µM (Annexin V assay)
Mechanistically, the compound inhibits topoisomerase IIα (Ki = 0.8 µM), inducing DNA strand breaks.
Anti-inflammatory Activity
In LPS-stimulated macrophages:
-
NO Inhibition: 78% at 20 µM
-
COX-2 Suppression: 5-fold reduction (Western blot)
The thioether linkage scavenges reactive oxygen species (ROS), mitigating inflammation.
Mechanism of Action
Enzyme Inhibition
Docking studies reveal strong binding to:
-
Tyrosine Kinase EGFR: ΔG = -9.2 kcal/mol (PDB: 1M17)
-
Cyclooxygenase-2: ΔG = -8.5 kcal/mol (PDB: 5KIR)
The thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Thr766 in EGFR), while the chlorophenyl group occupies hydrophobic pockets .
Receptor Interactions
At adenosine A₂A receptors:
-
Kᵢ: 320 nM (vs. 15 nM for SCH58261)
Partial agonism modulates cAMP levels, suggesting applications in neurodegenerative diseases.
Comparative Analysis with Analogues
| Compound | Substituents | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|---|
| This Compound | 4-Cl, 4-OCH₃ | 8.7 | 3.8 |
| N-(4-(4-Ethoxyphenyl)thiazol-2-yl) | 4-F, 4-OCH₂CH₃ | 14.2 | 4.1 |
| 3-((4-Bromophenyl)thio) derivative | 4-Br, 4-OCH₃ | 11.5 | 4.3 |
The 4-chloro substituent enhances cytotoxicity compared to bulkier bromine or ethoxy groups, likely due to improved target fit.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume